4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 923195-34-0
VCID: VC6627829
InChI: InChI=1S/C23H15BrClNO3/c1-13-19-11-10-18(26-23(28)15-2-6-16(24)7-3-15)12-20(19)29-22(13)21(27)14-4-8-17(25)9-5-14/h2-12H,1H3,(H,26,28)
SMILES: CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl
Molecular Formula: C23H15BrClNO3
Molecular Weight: 468.73

4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

CAS No.: 923195-34-0

Cat. No.: VC6627829

Molecular Formula: C23H15BrClNO3

Molecular Weight: 468.73

* For research use only. Not for human or veterinary use.

4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide - 923195-34-0

Specification

CAS No. 923195-34-0
Molecular Formula C23H15BrClNO3
Molecular Weight 468.73
IUPAC Name 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Standard InChI InChI=1S/C23H15BrClNO3/c1-13-19-11-10-18(26-23(28)15-2-6-16(24)7-3-15)12-20(19)29-22(13)21(27)14-4-8-17(25)9-5-14/h2-12H,1H3,(H,26,28)
Standard InChI Key YQLDJGFVPGKUQC-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl

Introduction

4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound featuring a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. This compound is further modified with a benzamide moiety and contains both bromine and chlorobenzoyl substituents. The molecular formula for this compound is C23H15BrClNO3, and its molecular weight is approximately 468.7 g/mol .

Synthesis Methods

The synthesis of 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves several steps:

  • Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives.

  • Introduction of Bromine and Chlorobenzoyl Groups: Bromination and chlorobenzoylation are carried out using bromine and 4-chlorobenzoyl chloride, respectively.

  • Amidation: The final step involves reacting the intermediate with benzoyl chloride in the presence of a base to form the benzamide derivative.

Biological Activity

Preliminary studies suggest that compounds with similar structures to 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide may exhibit antimicrobial and anticancer properties. The presence of bromine and chlorobenzoyl groups can enhance interactions with specific enzymes or receptors, making these compounds candidates for further pharmacological exploration .

Comparison with Similar Compounds

Several compounds share structural similarities with 4-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, including variations in halogen substitution and functional groups:

Compound NameStructural FeaturesUnique Aspects
2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamideBromine and chlorobenzoyl groupsDifferent position of bromine
5-bromo-N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamideDimethoxy substitutionVariability in functional groups

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